3,4-Dimethylphenethylamine
Overview
Description
3,4-Dimethylphenethylamine: is an organic compound belonging to the phenethylamine class. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an ethylamine chain. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3,4-Dimethylbenzyl chloride:
Industrial Production Methods:
- Industrial production methods for 3,4-Dimethylphenethylamine typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethylphenethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can further reduce any intermediate imines back to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential effects on neurotransmitter systems due to its structural similarity to other biologically active phenethylamines.
Medicine:
- Investigated for potential therapeutic applications, although specific uses are still under research.
Industry:
Mechanism of Action
Mechanism:
- The exact mechanism of action of 3,4-Dimethylphenethylamine is not fully understood. it is believed to interact with monoamine neurotransmitter systems, similar to other phenethylamines.
Molecular Targets and Pathways:
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of methyl groups.
2,4-Dimethylphenethylamine: Methyl groups at different positions on the phenyl ring.
3,5-Dimethylphenethylamine: Methyl groups at the 3 and 5 positions on the phenyl ring.
Uniqueness:
- The specific positioning of the methyl groups at the 3 and 4 positions in 3,4-Dimethylphenethylamine can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUVSNUSQIQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328422 | |
Record name | 3,4-Dimethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17283-14-6 | |
Record name | 3,4-Dimethylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17283-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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